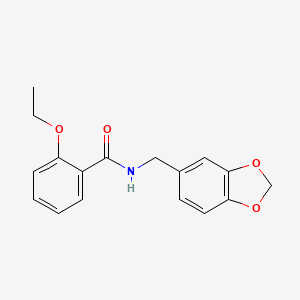

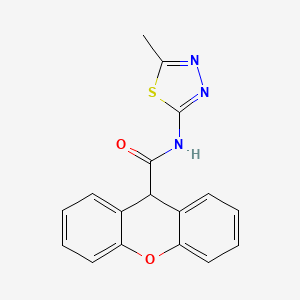

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of benzamide derivatives, such as N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxybenzamide, often involves structural modifications of a lead compound to enhance its affinity and selectivity for specific receptors. For instance, modifications on the amide bond and the alkyl chain linking the benzamide moiety to a heterocyclic ring can significantly influence receptor affinity. Derivatives with specific structural modifications have been synthesized to target dopamine D(4) receptors, showcasing the importance of structural nuances in medicinal chemistry (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).

Molecular Structure Analysis Molecular structure analysis, such as single crystal X-ray diffraction, is crucial for confirming the synthesis of benzamide derivatives. These analyses provide detailed insights into the compound's crystalline structure, helping to understand its interaction with biological targets. For related compounds, structural characterization has confirmed the presence of specific functional groups and crystalline systems, contributing to their biological activity and interaction with receptors (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Chemical Reactions and Properties Benzamide derivatives undergo various chemical reactions that influence their properties and potential applications. For example, the addition reactions with thiols and the subsequent cyclization processes play a significant role in the synthesis of complex molecules with potential fungicidal activities. These reactions and their products are critical for developing new compounds with specific biological activities (Nagase, 1974).

Physical Properties Analysis The physical properties of benzamide derivatives, such as melting points, solubility, and stability, are essential for their practical application. Thermal analyses, such as TGA & DTA, provide insights into the stability and decomposition temperatures, which are crucial for handling and formulation. Studies on related benzamide compounds have shown stability up to specific temperatures, indicating their suitability for various applications (Prabukanthan et al., 2020).

Chemical Properties Analysis The chemical properties, such as reactivity with other compounds and susceptibility to specific reactions, define the versatility and applicability of benzamide derivatives. Studies on the reaction of benzamide derivatives with o-aminobenzenethiol and other thiols have revealed their potential for synthesizing fungicidal agents, showcasing the importance of understanding these chemical properties for pharmaceutical applications (Nagase, 1974).

Applications De Recherche Scientifique

Sigma Receptor Probes

Research has identified benzamide analogues, specifically those involving structural modifications such as methoxy and methyl substitutions, as potential probes for sigma-2 receptors. These compounds exhibit high affinity for sigma-2 receptors, suggesting their utility in studying receptor binding and signaling pathways in vitro. For example, studies have highlighted the use of radiolabeled benzamide derivatives in evaluating their binding affinity to sigma-2 receptors, with certain compounds showing significantly higher affinity compared to others, thus serving as useful ligands for sigma receptor studies (Jinbin Xu et al., 2005).

Cancer Imaging

In the context of cancer imaging, particularly for primary breast cancer, iodobenzamide derivatives have been explored for their ability to visualize primary breast tumors through their preferential binding to sigma receptors overexpressed on breast cancer cells. This research offers insights into the potential of such compounds in non-invasively assessing tumor proliferation, aiding in the diagnosis and treatment planning for breast cancer patients (V. Caveliers et al., 2002).

Pharmaceutical Development

Studies have also explored the pharmaceutical potential of benzodioxole-containing compounds in various therapeutic areas. For instance, research into endothelin receptor antagonists has identified benzodioxole groups as crucial for binding affinity and receptor selectivity, guiding the development of novel drugs for treating conditions related to endothelin receptor activity (A. Tasker et al., 1997). Similarly, the modification of benzamide structures has led to the creation of new gastrointestinal prokinetic agents, demonstrating the versatility of N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxybenzamide derivatives in drug development (J. Sakaguchi et al., 1992).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-2-20-14-6-4-3-5-13(14)17(19)18-10-12-7-8-15-16(9-12)22-11-21-15/h3-9H,2,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVXWXFKVIAPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-ethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5579030.png)

![3-methoxy-1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B5579055.png)

![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)

![isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)

![3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5579094.png)

![5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)

![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)

![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)